

An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-nitrobenzyl mesylate

Cat. No.: B163017

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a versatile reagent widely utilized in organic synthesis and chemical biology. Its utility stems from the electron-withdrawing nature of the p-nitrophenyl group, which activates the benzylic position towards nucleophilic attack, and the excellent leaving group ability of the mesylate moiety. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **p-nitrobenzyl mesylate**, with a focus on experimental details and data-driven insights relevant to researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties

p-Nitrobenzyl mesylate is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, compiled from various supplier and literature sources.

Property	Value	Source(s)
Molecular Formula	$C_8H_9NO_5S$	[1] [2]
Molecular Weight	231.23 g/mol	[2] [3]
Appearance	White to beige powder/solid	
Melting Point	95-98 °C	
Boiling Point	449.4 ± 28.0 °C (Predicted)	[4]
Solubility	Soluble in DMSO (up to 100 mM); Insoluble in water	[1] [2] [3]
Stability	Stable for ≥ 4 years when stored at -20°C. Hygroscopic.	[1]
CAS Number	39628-94-9	[1] [2]

Spectroscopic Data

While a dedicated, published spectrum for **p-nitrobenzyl mesylate** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with closely related compounds.

2.1. 1H NMR Spectroscopy (Predicted)

The expected 1H NMR spectrum in $CDCl_3$ would exhibit the following signals:

- Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to the strong electron-withdrawing effect of the nitro group.
- Benzylic Protons: A singlet around δ 5.4 ppm for the two benzylic protons (CH_2).
- Methyl Protons: A singlet around δ 3.1 ppm for the three protons of the mesyl group (CH_3).

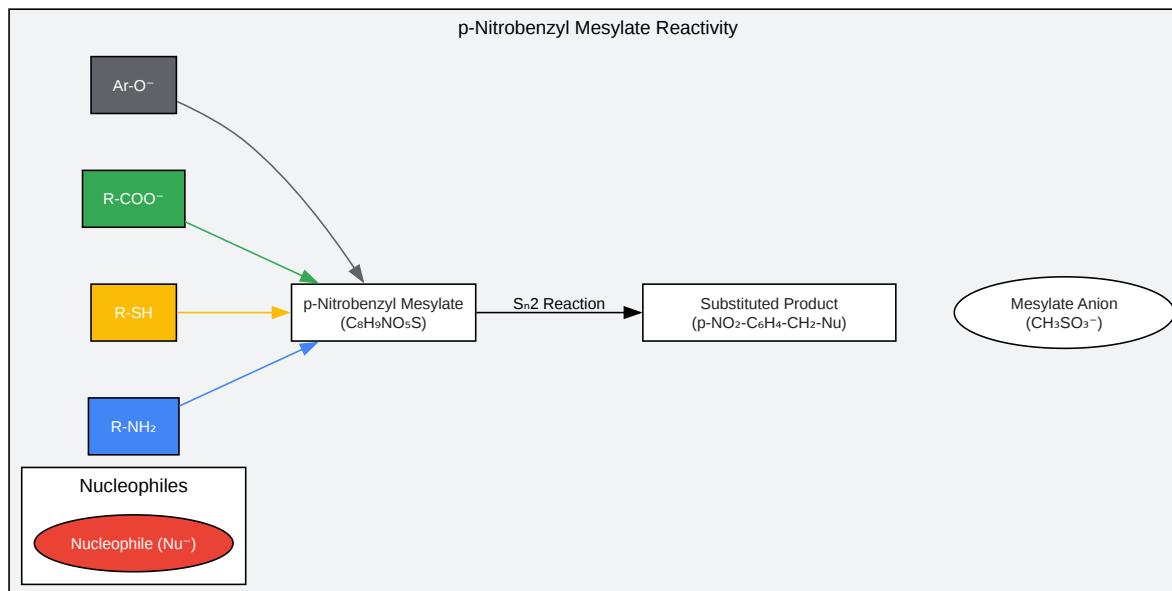
2.2. ^{13}C NMR Spectroscopy (Predicted)

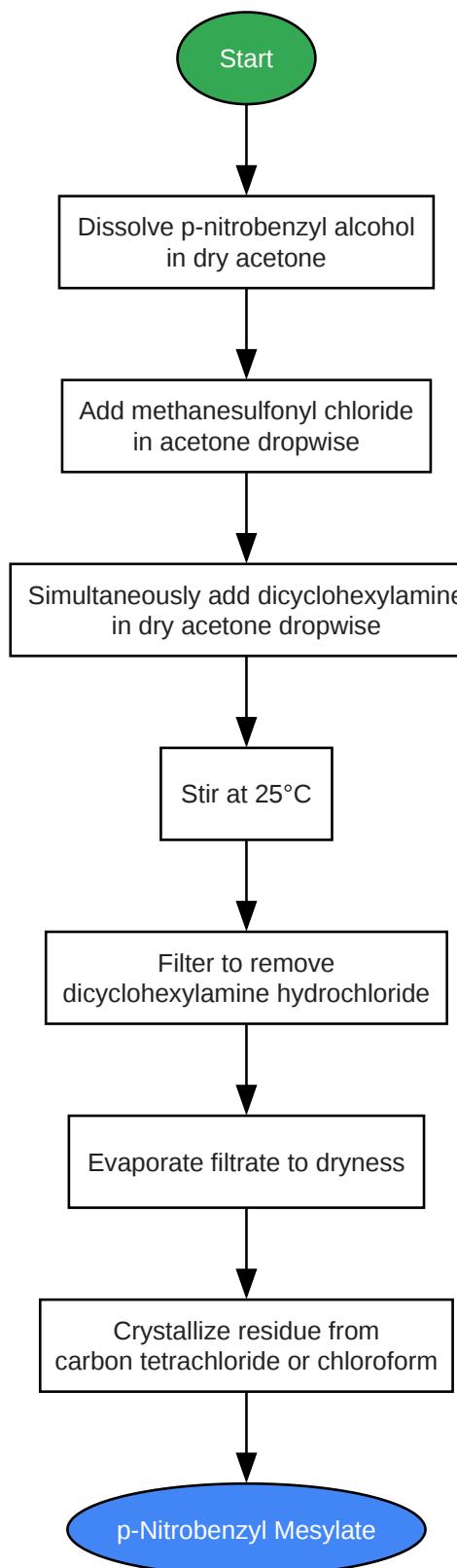
The predicted ^{13}C NMR spectrum in $CDCl_3$ would show:

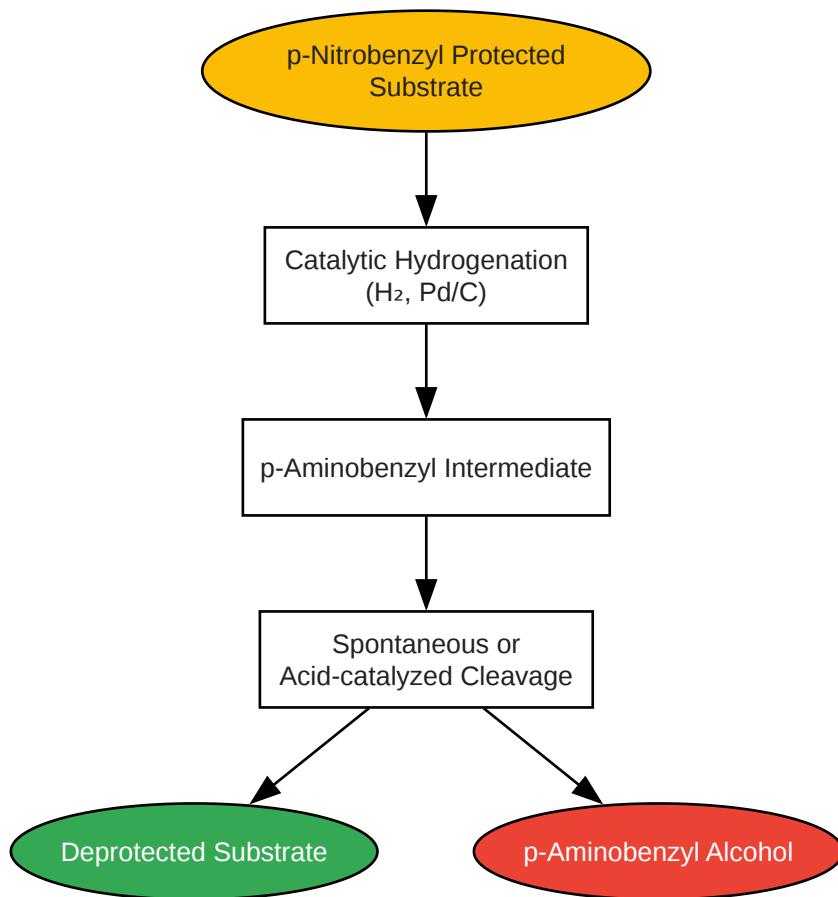
- Aromatic Carbons: Four signals in the aromatic region (δ 124-150 ppm). The carbon bearing the nitro group and the ipso-carbon will be significantly deshielded.
- Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (CH_2).
- Methyl Carbon: A signal around δ 38 ppm for the methyl carbon of the mesyl group (CH_3).

2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:


- NO_2 Stretch (asymmetric): $\sim 1520 \text{ cm}^{-1}$
- NO_2 Stretch (symmetric): $\sim 1350 \text{ cm}^{-1}$
- S=O Stretch (asymmetric): $\sim 1350 \text{ cm}^{-1}$ (may overlap with NO_2 stretch)
- S=O Stretch (symmetric): $\sim 1175 \text{ cm}^{-1}$
- C-O Stretch: $\sim 1000 \text{ cm}^{-1}$
- Aromatic C-H Stretch: $\sim 3100\text{-}3000 \text{ cm}^{-1}$
- Aliphatic C-H Stretch: $\sim 3000\text{-}2850 \text{ cm}^{-1}$


2.4. Mass Spectrometry (MS)


In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) at $m/z = 231$ would be expected. Common fragmentation patterns would involve the loss of the mesyl group (SO_2CH_3), the nitro group (NO_2), and cleavage at the benzylic position.

Reactivity and Applications

p-Nitrobenzyl mesylate is a potent electrophile and its reactivity is dominated by nucleophilic substitution reactions at the benzylic carbon. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. The mesylate is an excellent leaving group, facilitating the substitution process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. p-Nitrobenzyl mesylate, Alkylation reagent (CAS 39628-94-9) | Abcam abcam.com
- 3. selleckchem.com [selleckchem.com]
- 4. p-Nitrobenzyl mesylate CAS#: 39628-94-9 chemicalbook.com
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [http://benchchem.com](#)

[<https://www.benchchem.com/product/b163017#p-nitrobenzyl-mesylate-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com